molecular formula C15H25N3O4 B8049840 Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate

Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate

Cat. No.: B8049840
M. Wt: 311.38 g/mol
InChI Key: YSMZOFWYLGXMIH-UHFFFAOYSA-N
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Description

Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the spirocyclic core. Common reagents used in these reactions include tert-butyl esters, oxalyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers study its interactions with biological targets to develop new pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness: What sets Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate apart from similar compounds is its specific spirocyclic framework, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-13(2,3)22-12(20)18-6-4-15(5-7-18)11(19)16-8-14(17-15)9-21-10-14/h17H,4-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMZOFWYLGXMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCC3(N2)COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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